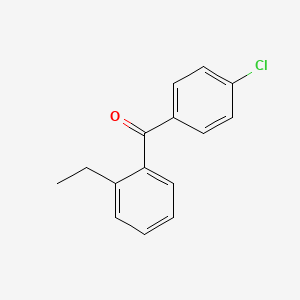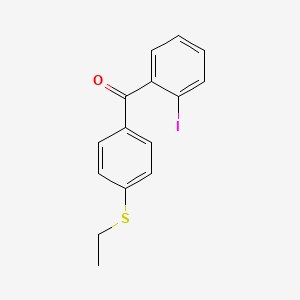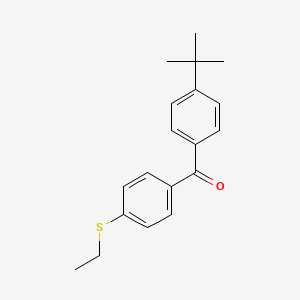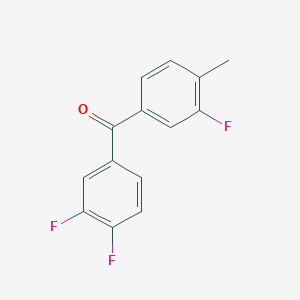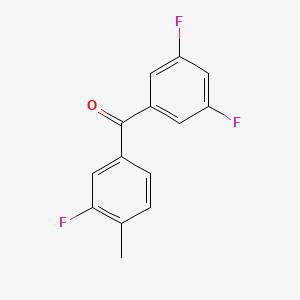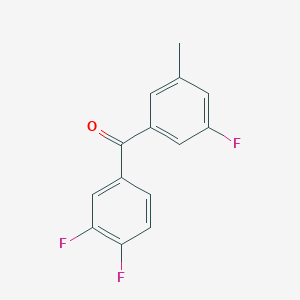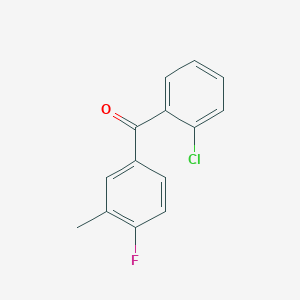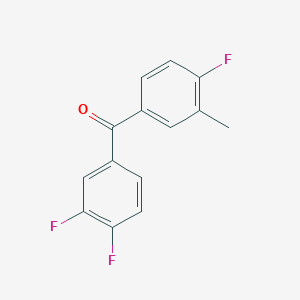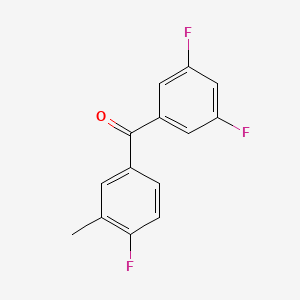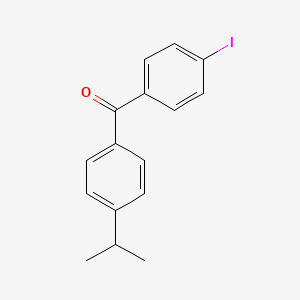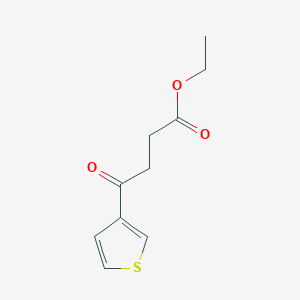
Ethyl 4-oxo-4-(3-thienyl)butyrate
概要
説明
Ethyl 4-oxo-4-(3-thienyl)butyrate: is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thienyl group attached to a butyrate backbone, which includes a keto group at the fourth position
科学的研究の応用
Ethyl 4-oxo-4-(3-thienyl)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-4-(3-thienyl)butyrate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds via a Knoevenagel condensation , followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions: Ethyl 4-oxo-4-(3-thienyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
作用機序
The mechanism of action of Ethyl 4-oxo-4-(3-thienyl)butyrate involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Ethyl 4-oxo-4-(3-thienyl)butyrate can be compared with other similar compounds such as:
Ethyl 4-oxo-4-phenylbutyrate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 4-oxo-4-(2-furyl)butyrate: Contains a furan ring instead of a thiophene ring.
Ethyl 4-oxo-4-(3-pyridyl)butyrate: Features a pyridine ring in place of the thiophene ring.
Uniqueness: The presence of the thienyl group in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-79-7 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

